LogP: Balanced Lipophilicity Profile
The lipophilicity of 4-(propoxymethyl)phenylboronic acid, as measured by its predicted partition coefficient (LogP), is 0.293 . This value is significantly higher than the ethoxymethyl analog, which has a predicted LogP of 1.86 , and the hydroxymethyl analog, which has a reported LogP of -1.1413 . The propoxy derivative thus offers a distinct, intermediate lipophilicity profile, enhancing its solubility in organic reaction solvents compared to the more polar methoxy or hydroxy analogs, while avoiding the excessive hydrophobicity of the ethoxy derivative that can hinder aqueous work-up .
Δ = -1.57 vs ethoxymethyl
Intermediate lipophilicity between polar and excessively hydrophobic analogs.
Supports organic-solvent partitioning in biphasic couplings.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 0.293 |
| Comparator Or Baseline | 4-(Ethoxymethyl)phenylboronic acid: LogP = 1.86; 4-(Hydroxymethyl)phenylboronic acid: LogP = -1.1413 |
| Quantified Difference | ΔLogP = -1.567 vs ethoxymethyl; ΔLogP = +1.4343 vs hydroxymethyl |
| Conditions | Predicted values using computational methods (e.g., ACD/Labs or similar). |
Why This Matters
This LogP difference directly impacts compound solubility in organic solvents and retention time in reverse-phase chromatography, guiding both reaction setup and purification strategy selection.
